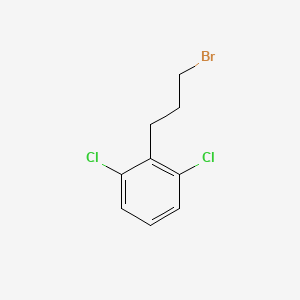

2-(3-Bromopropyl)-1,3-dichlorobenzene

Description

Chemical Context and Significance within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a broad class of chemicals widely used in the agricultural, pharmaceutical, and chemical industries. nih.govnumberanalytics.com Their significance stems from the unique properties that halogen substituents impart to an aromatic ring, including altered reactivity and lipophilicity. These compounds are integral to the synthesis of a wide array of products, from pesticides and flame retardants to advanced materials and life-saving drugs. numberanalytics.com

The presence of halogen atoms can influence a molecule's metabolic stability and binding affinity to biological targets, making halogenated aromatics a cornerstone in drug design. nih.gov 2-(3-Bromopropyl)-1,3-dichlorobenzene is an example of this class, embodying the structural features that make such compounds versatile intermediates for creating specialized chemicals. numberanalytics.comnih.gov

Structural Characteristics and Isomeric Considerations of Dichlorobenzene Derivatives

The core of the title compound is a dichlorobenzene ring. Dichlorobenzene (C₆H₄Cl₂) exists in three distinct structural isomers, which differ in the relative positions of the two chlorine atoms on the benzene (B151609) ring. wikipedia.orgvaia.com The isomers are:

1,2-Dichlorobenzene (ortho-dichlorobenzene) : Chlorine atoms are on adjacent carbons.

1,3-Dichlorobenzene (B1664543) (meta-dichlorobenzene) : Chlorine atoms are separated by one carbon. doubtnut.com

1,4-Dichlorobenzene (para-dichlorobenzene) : Chlorine atoms are on opposite sides of the ring. doubtnut.comwikipedia.org

These structural differences lead to variations in their physical properties, such as dipole moments and melting points. pearson.com this compound is a derivative of the meta isomer, with the two chlorine atoms located at positions 1 and 3 of the benzene ring. A 3-bromopropyl group is attached to the second carbon of the ring.

Table 1: Isomers of Dichlorobenzene

| Isomer Name | Synonym | Chlorine Positions |

|---|---|---|

| 1,2-Dichlorobenzene | ortho-dichlorobenzene | Adjacent (1,2) |

| 1,3-Dichlorobenzene | meta-dichlorobenzene | Separated by one carbon (1,3) |

| 1,4-Dichlorobenzene | para-dichlorobenzene | Opposite (1,4) |

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 14573-25-2 |

| Molecular Formula | C₉H₉BrCl₂ |

| Molecular Weight | 267.97 g/mol |

Evolution of Research Interest in Aryl-Substituted Alkyl Bromides

Aryl-substituted alkyl halides, including bromides, are a cornerstone of modern organic synthesis. Research interest in this class of compounds has grown significantly with the development of powerful cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org

Aryl halides and alkyl halides serve as electrophilic partners in these coupling reactions, enabling chemists to connect different molecular fragments with high efficiency and selectivity. nih.govresearchgate.net The reactivity of the carbon-bromine bond in compounds like this compound makes it a prime substrate for nucleophilic substitution or for forming organometallic reagents, which can then participate in further synthetic transformations. This versatility has cemented the role of aryl-substituted alkyl bromides as indispensable tools in the construction of complex organic molecules.

Overview of Research Domains Pertaining to the Compound

The primary research domain for this compound is medicinal chemistry, where it functions as a specialized intermediate. Specifically, it has been utilized in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1). acs.orgnih.gov TRPV1 is an ion channel involved in pain perception, and its antagonists are investigated as potential non-opioid analgesics for treating chronic and neuropathic pain. nih.govacs.org

In the synthesis of these potential therapeutic agents, the 3-bromopropyl group of this compound provides a reactive handle to link the dichlorophenyl moiety to other parts of the target molecule. researchgate.net The dichlorinated aromatic ring itself often serves as a key structural element that interacts with the biological target. mdpi.comtandfonline.com The compound is therefore a critical piece in the assembly of novel molecules designed to modulate the activity of the TRPV1 channel, highlighting its specific and significant role in the development of new pain therapies. acs.orgnih.govacs.org

Structure

3D Structure

Properties

CAS No. |

14573-25-2 |

|---|---|

Molecular Formula |

C9H9BrCl2 |

Molecular Weight |

267.97 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1,3-dichlorobenzene |

InChI |

InChI=1S/C9H9BrCl2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |

InChI Key |

MITJLSURCWPHGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCBr)Cl |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 2 3 Bromopropyl 1,3 Dichlorobenzene

Reactivity of the Bromopropyl Side Chain

The 3-bromopropyl substituent is a primary alkyl halide, which largely determines its reactivity profile. The carbon atom bonded to the bromine is electrophilic, making it a target for nucleophiles. This structure is prone to substitution and elimination reactions, with the specific pathway heavily influenced by the reaction conditions.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

Nucleophilic substitution is a hallmark reaction of the bromopropyl side chain. In this process, a nucleophile replaces the bromide ion, which serves as the leaving group. pressbooks.pub The reaction can theoretically proceed through two different mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

For 2-(3-bromopropyl)-1,3-dichlorobenzene, the SN2 pathway is strongly favored. The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemguide.co.uk This pathway is preferred for primary alkyl halides because of the relatively low steric hindrance around the reaction center and the high energy of the alternative primary carbocation that would be required for an SN1 mechanism. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub

Conversely, the SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for primary halides like the one present in the title compound. libretexts.org

A variety of nucleophiles can be employed to displace the bromide, leading to a wide array of derivatives. The choice of solvent, temperature, and the nature of the nucleophile are critical in optimizing these transformations. Polar aprotic solvents like DMF or DMSO are often used to facilitate SN2 reactions.

| Nucleophile | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-(2,6-Dichlorophenyl)propan-1-ol | Aqueous ethanol, heat |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 4-(2,6-Dichlorophenyl)butanenitrile | Ethanol/water, reflux |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)-2,6-dichlorobenzene | DMF, 50-80°C |

| Ammonia (NH₃) | Aqueous Ammonia (excess) | 3-(2,6-Dichlorophenyl)propan-1-amine | Ethanol, sealed tube, heat |

Elimination Reactions Leading to Olefinic Products

In competition with nucleophilic substitution, the bromopropyl side chain can undergo elimination reactions, where a hydrogen atom from the adjacent carbon and the bromine atom are removed to form an alkene. This reaction is typically favored by the use of strong, sterically hindered bases and higher temperatures. libretexts.org

For a primary alkyl halide like this compound, the elimination proceeds via the E2 (Elimination Bimolecular) mechanism. Similar to the SN2 reaction, the E2 mechanism is a concerted process where the base removes a proton from the carbon adjacent to the one bearing the bromine, while simultaneously the C-Br bond breaks and a π-bond is formed. libretexts.org

The primary product of such an elimination reaction would be 1,3-dichloro-2-(prop-2-en-1-yl)benzene . The competition between SN2 and E2 pathways is a key consideration. Strong, non-bulky bases (e.g., NaOH, CH₃O⁻) tend to favor SN2, whereas strong, bulky bases (e.g., potassium tert-butoxide) favor E2 elimination by making nucleophilic attack on the carbon atom more difficult sterically. libretexts.org

| Factor | Favors SN2 | Favors E2 |

|---|---|---|

| Base/Nucleophile | Strong, non-hindered (e.g., I⁻, RS⁻, N₃⁻) | Strong, hindered (e.g., t-BuOK, LDA) |

| Temperature | Lower temperatures | Higher temperatures |

| Substrate | Primary substrate allows both; outcome is condition-dependent. |

Radical Mediated Transformations

The carbon-bromine bond in the propyl side chain can also undergo homolytic cleavage to generate a carbon-centered radical. This process can be initiated by heat, UV light, or a radical initiator. Once formed, this radical can participate in various transformations.

One significant application of such alkyl halides is in Atom Transfer Radical Polymerization (ATRP). In this context, this compound could potentially act as an initiator. A transition metal complex (e.g., a copper-ligand system) reversibly abstracts the bromine atom, generating a primary alkyl radical that can then add to a monomer to begin polymerization. cmu.edu This method allows for the synthesis of polymers with controlled molecular weights and low polydispersity.

Another potential pathway is intramolecular radical cyclization, also known as Atom Transfer Radical Cyclization (ATRC). If the radical generated on the propyl chain were to attack the aromatic ring, a cyclized product could be formed. chemrxiv.org This type of reaction, formally an aromatic atom transfer radical cyclization, can lead to the formation of fused ring systems.

Reactivity of the Dichlorobenzene Ring System

The aromatic ring of this compound is substituted with two chlorine atoms and one propyl group. These substituents influence the ring's electron density and dictate the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution for Further Derivatization

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of benzene (B151609) and its derivatives. minia.edu.eg An incoming electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The existing substituents on the ring determine its reactivity and the position of the new substituent.

The directing effects of the substituents on this compound are as follows:

Chlorine atoms: Halogens are deactivating yet ortho, para-directing substituents. They withdraw electron density from the ring inductively (deactivating) but can donate electron density through resonance (directing). msu.edu

Alkyl group (propyl): Alkyl groups are activating and ortho, para-directing. They donate electron density to the ring via an inductive effect, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. msu.edu

In this specific molecule, the available positions for substitution are C4, C5, and C6. The combined effects of the three substituents must be considered:

The C1-chloro group directs to positions C2 (blocked), C4, and C6.

The C3-chloro group directs to positions C2 (blocked), C4, and C6.

The C2-propyl group directs to positions C3 (blocked), C1 (blocked), and C5.

Both chlorine atoms strongly direct incoming electrophiles to the C4 and C6 positions. The alkyl group directs to the C5 position. While alkyl groups are activators and halogens are deactivators, the directing effect of two halogens towards the same positions (C4 and C6) is powerful. Furthermore, substitution at C5 would be sterically hindered by the two adjacent chlorine atoms. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions, which are equivalent due to symmetry. Reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield the 4-substituted product as the major isomer. minia.edu.egkhanacademy.org

| Ring Position | Influence from C1-Cl | Influence from C2-Propyl | Influence from C3-Cl | Overall Likelihood |

|---|---|---|---|---|

| C4 | Para (directing) | Meta (non-directing) | Ortho (directing) | High |

| C5 | Meta (non-directing) | Ortho (directing) | Meta (non-directing) | Low (steric hindrance) |

| C6 | Ortho (directing) | Meta (non-directing) | Para (directing) | High |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a reaction where a nucleophile displaces a leaving group (like a halogen) on an aromatic ring. wikipedia.org This mechanism is distinct from SN1/SN2 and generally requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The dichlorobenzene ring in this compound lacks such strong electron-withdrawing activators. The propyl group is electron-donating, and the chloro groups are only weakly withdrawing. Consequently, the standard addition-elimination SNAr mechanism is highly disfavored and would require extremely harsh conditions, such as very high temperatures and pressures. youtube.comlibretexts.org

Under forcing conditions with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, an alternative pathway known as the elimination-addition mechanism can occur. youtube.com This proceeds through a highly reactive benzyne intermediate. The strong base first removes a proton from a carbon adjacent to one of the chlorine atoms, followed by the elimination of the chloride ion to form a transient triple bond within the aromatic ring. The nucleophile then adds to the benzyne, and subsequent protonation gives the final product. youtube.com This mechanism can lead to a mixture of regioisomeric products.

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The structure of this compound features two distinct types of carbon-halogen bonds: an aliphatic C-Br bond and two aromatic C-Cl bonds. This arrangement presents opportunities for chemoselective cross-coupling reactions.

Generally, the C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This difference in reactivity would theoretically allow for selective functionalization at the propyl chain. However, specific examples of such reactions involving this compound have not been documented in peer-reviewed literature.

One of the most anticipated, yet unverified, reactions for this substrate is the intramolecular Heck reaction. wikipedia.orgorganicreactions.orglibretexts.org This powerful transformation would involve the palladium-catalyzed coupling of the aryl chloride with a terminal alkene, which could be formed in situ via elimination of HBr from the bromopropyl chain. Such a reaction would lead to the formation of a benzocycloheptene (B12447271) derivative. The general mechanism for an intramolecular Heck reaction is well-established and proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.orglibretexts.org

Table 1: Postulated Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Potential Coupling Partner | Catalyst/Conditions (Hypothetical) | Expected Product | Status |

| Intramolecular Heck | None (internal cyclization) | Pd(OAc)₂, PPh₃, Base | Dichlorinated benzocycloheptene derivative | Not Reported |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted propyl-dichlorobenzene | Not Reported |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted propyl-dichlorobenzene | Not Reported |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Amino-substituted propyl-dichlorobenzene | Not Reported |

This table is based on the expected reactivity of analogous compounds and does not represent experimentally verified data for this compound.

Advanced Mechanistic Investigations

Advanced mechanistic studies, including kinetic analysis, spectroscopic monitoring, and computational modeling, are crucial for understanding reaction pathways, optimizing conditions, and designing new catalysts. For this compound, such detailed investigations are currently absent from the scientific literature.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Kinetic studies, such as reaction rate analysis under varying concentrations of reactants, catalysts, and ligands, provide valuable insights into the rate-determining step of a catalytic cycle. nih.gov Spectroscopic techniques, including in situ NMR and IR spectroscopy, can be employed to identify and characterize reaction intermediates.

For a potential intramolecular Heck reaction of this compound, kinetic studies could elucidate whether the oxidative addition of the C-Cl bond to the palladium center or the subsequent migratory insertion is the rate-limiting step. Spectroscopic analysis would be instrumental in detecting the formation of the key organopalladium intermediates. However, no such studies have been published for this specific molecule.

Computational Modeling of Transition States and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. nih.gov DFT calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products, thereby mapping out the entire reaction pathway.

In the context of the intramolecular cyclization of this compound, computational modeling could predict the most favorable cyclization pathway (e.g., exo- vs. endo-trig), the activation energy barriers for each elementary step, and the influence of different ligands on the catalytic activity. princeton.edu Such computational studies would complement experimental findings and provide a deeper understanding of the reaction mechanism. To date, no computational studies focused on this compound have been reported.

Derivatization and Transformative Organic Chemistry of 2 3 Bromopropyl 1,3 Dichlorobenzene

Synthesis of Novel Organic Scaffolds and Ring Systems

The structural framework of 2-(3-Bromopropyl)-1,3-dichlorobenzene is well-suited for the construction of cyclic and heterocyclic systems. The three-carbon propyl chain appended to the dichlorophenyl ring provides the ideal length and flexibility for intramolecular ring-forming reactions, while the terminal bromide is an excellent leaving group for intermolecular reactions with various nucleophiles to build diverse heterocyclic cores.

The bromopropyl group attached to the dichlorobenzene ring is a key feature that allows for the construction of fused ring systems through intramolecular cyclization. A primary example of such a transformation is the intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the electrophilic carbon of the propyl chain can attack the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and subsequent cyclization.

This reaction typically results in the formation of a six-membered ring fused to the benzene (B151609) core, yielding a substituted tetrahydronaphthalene skeleton. The specific product, 5,7-dichloro-1,2,3,4-tetrahydronaphthalene, highlights the regioselectivity of the reaction, which is governed by the directing effects of the existing chlorine substituents. Such polycyclic frameworks are central to many natural products and pharmaceutically active molecules. nih.govmdpi.com The synthesis of complex polycyclic aromatic hydrocarbons often involves cyclization strategies that create new ring systems. beilstein-journals.orgmdpi.com

Table 1: Intramolecular Cyclization of this compound

| Reactant | Catalyst | Product | Ring System Formed |

|---|

The electrophilic nature of the bromopropyl group makes this compound an effective alkylating agent for the synthesis of various nitrogen-containing heterocycles. mdpi.comheteroletters.org This reactivity is particularly useful in the derivatization of imidazole (B134444) and pyrimidine (B1678525) scaffolds, which are core components of many biologically active compounds.

In the synthesis of imidazole derivatives, the nitrogen atoms of the imidazole ring act as nucleophiles, displacing the bromide ion from the propyl chain in a standard Sₙ2 reaction. This results in the formation of an N-alkylated imidazole product, specifically 1-(3-(2,6-dichlorophenyl)propyl)-1H-imidazole. This synthetic approach is analogous to methods where dihaloalkanes like 1,3-dibromopropane (B121459) are used to alkylate imidazole. imp.kiev.uaresearchgate.net Various synthetic methods are available for creating substituted imidazoles, reflecting their importance in medicinal chemistry. mdpi.comjetir.orgbohrium.com

Similarly, pyrimidine derivatives can be synthesized. The reaction with a nucleophilic pyrimidine, such as 2-aminopyrimidine, can lead to alkylation at one of the ring nitrogens or the exocyclic amino group, depending on the reaction conditions and the specific pyrimidine substrate used. These reactions provide a direct route to incorporating the 2,6-dichlorophenylpropyl moiety into heterocyclic systems, thereby modifying their steric and electronic properties. The synthesis of novel pyrimidine derivatives is an active area of research due to their wide range of biological activities. nih.govnih.govresearchgate.netderpharmachemica.com

Table 2: Representative Heterocyclic Synthesis Reactions

| Heterocyclic Substrate | Product Name | Class of Derivative |

|---|---|---|

| Imidazole | 1-(3-(2,6-dichlorophenyl)propyl)-1H-imidazole | N-Alkylated Imidazole |

Preparation of Ligands and Specialized Chemical Building Blocks

The distinct reactivity of the functional groups in this compound allows for its conversion into sophisticated ligands for coordination chemistry and versatile building blocks for materials science.

By introducing coordinating atoms, this compound can be transformed into ligands capable of binding to metal centers. The bromopropyl chain is the primary site for such modifications. For instance, reaction with pyridine (B92270) or its derivatives results in the formation of quaternary pyridinium (B92312) salts. More complex chelating ligands can be synthesized by reacting it with molecules containing multiple donor sites, such as 2,2'-bipyridine (B1663995) or pyrazole-based systems.

The resulting ligands, featuring a bulky dichlorophenylpropyl group, can enforce specific geometries and coordination environments around a metal ion. These structural constraints are crucial in the design of catalysts, metal-organic frameworks (MOFs), and photoluminescent materials. lu.se The synthesis of ligands with specific structural features is a key aspect of developing new metal complexes with desired properties. mdpi.com The dichlorophenyl moiety can also serve as a precursor for materials, where the chlorine atoms can be substituted or used to direct the assembly of larger structures.

The true synthetic versatility of this compound is demonstrated by the wide range of derivatives that can be accessed through simple nucleophilic substitution reactions at the bromopropyl chain. The bromide is an excellent leaving group, allowing for the introduction of a variety of functional groups.

This functional group tolerance enables the creation of a library of compounds with diverse chemical properties from a single starting material. For example, reaction with sodium azide (B81097) yields an azido (B1232118) derivative, which can be further modified via click chemistry or reduced to an amine. Reaction with sodium cyanide introduces a nitrile group, a precursor to carboxylic acids, amines, and other functionalities. These derivatives serve as specialized chemical building blocks for the synthesis of more complex target molecules. mdpi.com

Table 3: Synthesis of Diverse Derivatives via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | R-N₃ |

| Cyanide | Sodium Cyanide (NaCN) | R-CN |

| Hydroxide | Sodium Hydroxide (NaOH) | R-OH |

| Thiolate | Sodium Thiolate (NaSR') | R-SR' |

Strategic Application in Multi-Component and Cascade Reactions

While direct participation of this compound in multi-component reactions (MCRs) is not extensively documented, its derivatives are prime candidates for such complex transformations. MCRs are powerful tools in synthetic chemistry that allow for the rapid assembly of complex molecules in a single step. frontiersin.orgnih.govmdpi.com

A strategic approach involves first converting the bromopropyl group into a functionality suitable for an MCR. For instance, oxidation of the corresponding alcohol derivative would yield an aldehyde. This aldehyde could then participate in well-known MCRs like the Ugi, Passerini, or Hantzsch reactions. This strategy allows the incorporation of the sterically demanding and electronically modified 2,6-dichlorophenylpropyl scaffold into diverse molecular frameworks, including peptidomimetics and complex heterocycles.

Furthermore, the compound is well-suited for cascade reactions, where a single event triggers a series of subsequent bond-forming transformations. nih.gov A hypothetical cascade could involve an initial intermolecular reaction at the bromopropyl terminus (e.g., alkylation of a β-ketoester), followed by an intramolecular cyclization onto the dichlorophenyl ring. Such planned sequences enable the efficient construction of intricate polycyclic systems from simple starting materials. rsc.orgnih.gov This approach maximizes synthetic efficiency by increasing molecular complexity in a single, streamlined operation.

Analytical and Computational Methodologies for Research on 2 3 Bromopropyl 1,3 Dichlorobenzene

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-(3-Bromopropyl)-1,3-dichlorobenzene in solution. Both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons and the protons of the propyl chain. The aromatic region would likely show complex splitting patterns (multiplets) corresponding to the three protons on the dichlorinated benzene (B151609) ring. The propyl chain would exhibit three distinct signals: a triplet for the methylene (B1212753) group adjacent to the bromine atom (-CH₂Br), a triplet for the benzylic methylene group (-Ar-CH₂-), and a multiplet (quintet or sextet) for the central methylene group (-CH₂-). The integration of these signals would correspond to a 3:2:2:2 proton ratio for the aromatic, benzylic, central, and bromine-adjacent protons, respectively.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show nine distinct signals: six for the aromatic carbons (two of which are substituted with chlorine, one with the propyl group, and three with hydrogen) and three for the carbons of the propyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| Aromatic CH | 7.10 - 7.40 | 128 - 135 | Multiplet |

| Ar-C H₂- | ~2.80 | ~34 | Triplet |

| -CH₂-C H₂-CH₂- | ~2.18 | ~33 | Multiplet/Quintet |

Note: Predicted values are based on spectral data for analogous compounds such as 1,3-dichlorobenzene (B1664543) and (3-bromopropyl)benzene. rsc.orgchemicalbook.com

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₉BrCl₂. guidechem.com

Upon ionization, typically through electron ionization (EI), the molecule will produce a molecular ion peak (M⁺). A key feature of the mass spectrum will be the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms results in a characteristic cluster of peaks for the molecular ion (and any fragments containing all three halogens) spanning several mass units.

Common fragmentation pathways would involve the loss of a bromine atom (M - Br)⁺, or cleavage of the propyl chain. The base peak is often a stable fragment, such as the tropylium-like ion resulting from benzylic cleavage. nist.gov

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br, ³⁵Cl) | Identity | Notes |

|---|---|---|

| 266 | [C₉H₉⁷⁹Br³⁵Cl₂]⁺ | Molecular Ion (M⁺). Exhibits a complex isotopic pattern due to Br and Cl isotopes. |

| 187 | [C₉H₉³⁵Cl₂]⁺ | Loss of Bromine radical (M - Br)⁺. |

| 145 | [C₆H₃³⁵Cl₂]⁺ | Cleavage of the propyl chain. |

| 117 | [C₉H₉]⁺ | Phenylpropyl cation. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the propyl chain would be observed just below 3000 cm⁻¹. The presence of the benzene ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to the C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. nist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong signals in the Raman spectrum, which can be weak in the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (Propyl chain) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1200 | C-Cl Stretch | Aryl-Chloride |

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which may be an oil or a low-melting solid at room temperature, obtaining a suitable single crystal can be challenging.

In such cases, the technique is often applied to a stable, crystalline derivative of the target molecule. researchgate.net The resulting crystal structure provides unambiguous proof of the molecular constitution and connectivity, serving as the ultimate reference for structural assignment. nih.gov This analysis would confirm the substitution pattern on the benzene ring and the conformation of the propyl chain in the solid state.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and solvents, as well as for accurately assessing its purity.

Gas Chromatography (GC): Given its presumed volatility, GC is an excellent technique for the analysis of this compound. A sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Non-polar or mid-polarity columns (e.g., those with a phenyl polysiloxane stationary phase) are typically effective for separating halogenated aromatic compounds. ysi.com

Purity Assessment: When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on the purity of a sample by comparing the area of the main peak to the areas of any impurity peaks.

Structural Confirmation: When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. The mass spectrum of the eluted peak can be used to confirm the identity of the compound. cdc.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both analytical and preparative purposes. For this compound, a reverse-phase method is most common. sielc.com

Purity Assessment and Isolation: The compound is dissolved in a suitable solvent and passed through a column packed with a non-polar stationary phase (like C18). A polar mobile phase, typically a mixture of acetonitrile (B52724) and water, is used for elution. sielc.comresearchgate.net A UV detector is commonly used to monitor the column effluent, as the benzene ring will absorb UV light. By scaling up the process (preparative HPLC), pure this compound can be isolated from a crude reaction mixture.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | DB-5ms, RTX-624 | Helium | FID, MS | Purity assessment, identification |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water Gradient | UV (e.g., at 254 nm) | Purity assessment, preparative isolation |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is an essential analytical tool for monitoring the progress of reactions involving this compound and for the preliminary determination of appropriate solvent systems for column chromatography. researchgate.net Given the non-polar nature of the dichlorobenzene moiety and the alkyl bromide, non-polar to moderately polar solvent systems are typically employed. A common stationary phase is silica (B1680970) gel 60 F254. Visualization of the compound on the TLC plate can be achieved under UV light (254 nm) due to the aromatic ring, or by using chemical staining agents such as potassium permanganate (B83412) or p-anisaldehyde, which react with impurities or starting materials that may be present. researchgate.net

An illustrative TLC analysis for a reaction mixture containing this compound is presented below:

| Compound | Rf Value (10% Ethyl Acetate (B1210297)/Hexane) | Visualization Method |

| Starting Material (e.g., 1,3-Dichlorobenzene) | 0.85 | UV (254 nm) |

| This compound | 0.65 | UV (254 nm) |

| By-product (e.g., Di-substituted product) | 0.40 | UV (254 nm), Potassium Permanganate |

Column Chromatography is the standard method for the preparative purification of this compound. orgsyn.orgrsc.org This technique utilizes a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the column and eluted with a solvent system determined by prior TLC analysis. A gradient elution, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate or dichloromethane, is often effective in separating the desired product from more polar impurities and unreacted starting materials. rsc.org

A typical column chromatography purification scheme for this compound might involve the following parameters:

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of 0% to 15% Ethyl Acetate in Hexane |

| Loading Method | Dry loading with silica gel |

| Fraction Collection | Based on TLC analysis of eluted fractions |

| Expected Purity | >95% |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides invaluable insights into the molecular properties and reactivity of this compound at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and reactivity of this compound. researchgate.netnih.gov By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties. A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set like 6-311G(d,p). nih.govresearchgate.net

DFT calculations can yield important data regarding the molecule's stability and reactivity:

Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies allows for the determination of the HOMO-LUMO gap, which is an indicator of chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): Maps the electron density to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. researchgate.net

Below is a table of hypothetical DFT-calculated properties for this compound:

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of this compound over time. researchgate.net By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of the propyl chain and its preferred orientations relative to the dichlorobenzene ring. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how intermolecular interactions influence the compound's behavior. researchgate.net

Key insights from MD simulations include:

Conformational Preferences: Identification of low-energy conformers and the rotational barriers between them.

Solvent Effects: Understanding how the solvent structure around the molecule influences its conformation and reactivity.

Reaction Dynamics: Simulating the trajectory of a chemical reaction to understand the mechanism at a molecular level.

A summary of potential findings from an MD simulation of this compound in a chloroform (B151607) solvent box is presented below:

| Simulation Parameter | Observation | Implication |

| Simulation Time | 100 ns | Allows for thorough sampling of conformational space |

| Temperature | 298 K | Simulates room temperature conditions |

| Predominant Conformer | Gauche conformation of the propyl chain | Indicates steric and electronic preferences |

| Solvent Shell Structure | Preferential orientation of chloroform molecules around the dichlorobenzene ring | Highlights the role of solvent in stabilizing the solute |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique used to predict the chemical reactivity or biological activity of compounds based on their molecular structure. nih.govunipi.it For analogs of this compound, QSAR models can be developed to predict properties such as toxicity or reaction rates. qsardb.orgresearchgate.netnih.gov

The development of a QSAR model typically involves:

Data Set Collection: Assembling a set of structurally similar compounds with known reactivity or activity data.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, quantum-chemical, or 3D descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

An example of a hypothetical QSAR model for predicting the acute toxicity of brominated benzene derivatives to Daphnia magna is shown below:

| Descriptor | Coefficient | Description |

| LogP | 0.85 | Octanol-water partition coefficient (hydrophobicity) |

| LUMO Energy | -0.42 | Lowest Unoccupied Molecular Orbital energy (electrophilicity) |

| Molecular Weight | 0.01 | Size of the molecule |

| Model Statistics | Value | |

| R² | 0.88 | |

| Q² (cross-validated R²) | 0.81 |

This model would suggest that toxicity increases with hydrophobicity and electrophilicity, and to a lesser extent, with molecular size.

Future Directions and Emerging Research Avenues in 2 3 Bromopropyl 1,3 Dichlorobenzene Chemistry

Development of Green Chemistry Approaches for Synthesis and Derivatization

The future synthesis and modification of 2-(3-Bromopropyl)-1,3-dichlorobenzene will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes for similar halogenated compounds often rely on traditional methods that may involve harsh reagents and generate significant waste.

Future research could focus on:

Atom-Economical Synthesis: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product. This includes exploring alternatives to classical halogenation methods. For instance, using a mixture of sodium bromide and an oxidant like sodium perborate (B1237305) could provide a simpler and higher-yield route to bromination, a concept adaptable from the synthesis of other dibromoalkanes. researchgate.net

Sustainable Solvents and Reagents: Shifting away from chlorinated solvents and hazardous reagents toward greener alternatives. Research could investigate the use of bio-based solvents, ionic liquids, or supercritical fluids for both the synthesis of the parent compound and its subsequent derivatization reactions.

Renewable Feedstocks: While challenging, long-term research could aim to source the aromatic core from renewable resources like lignin, which is rich in phenolic compounds. rsc.org This aligns with a broader trend of moving from petrochemical-based feedstocks to sustainable bio-based building blocks. rsc.org

Table 6.1: Comparison of Potential Green vs. Traditional Synthetic Approaches

| Step | Traditional Approach | Potential Green Chemistry Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Bromination | Use of liquid bromine (Br₂) or PBr₃ | Catalytic bromination using NaBr with an in-situ generated oxidant (e.g., from sodium perborate) | Avoids handling of highly corrosive and toxic elemental bromine; higher atom economy. |

| Solvent Choice | Dichloromethane, Chloroform (B151607) | Ethyl acetate (B1210297), 2-MeTHF, or bio-derived solvents like Cyrene | Reduced toxicity and environmental persistence; improved safety profile. |

| Energy Input | High-temperature reflux | Microwave-assisted synthesis, photochemistry | Reduced reaction times, lower energy consumption, potentially higher yields. |

| Precursor Source | Petroleum-derived dichlorobenzene | Functionalization of bio-derived aromatic platforms (e.g., from lignin) | Use of renewable resources, reducing reliance on fossil fuels. |

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The dual reactivity of this compound makes it an excellent substrate for exploring novel catalytic transformations. The aryl chloride and alkyl bromide moieties can be targeted with high selectivity using modern organometallic catalysts.

Selective Cross-Coupling Reactions: The dichlorobenzene ring is a prime candidate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.net Future work could develop catalyst systems that selectively activate one C-Cl bond over the other or perform a one-pot double coupling. The alkyl bromide group is amenable to copper-catalyzed C-C bond formation, allowing for the introduction of various alkyl or aryl groups. sustech.edu.cn This orthogonal reactivity allows for the stepwise and controlled construction of complex molecules from a single starting material.

C-H Activation: A frontier in organic synthesis is the direct functionalization of otherwise inert C-H bonds. nih.gov For this compound, this opens up exciting possibilities. Research could target the activation of the C-H bonds on the propyl chain or the remaining C-H bond on the aromatic ring. Transition metals like palladium and rhodium are known to catalyze such reactions, often using a directing group to control regioselectivity. nih.govpkusz.edu.cn The existing chloro- or bromopropyl substituents could potentially serve as directing groups to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds with high precision. nih.gov

Table 6.2: Potential Catalytic Transformations for this compound

| Reactive Site | Reaction Type | Catalyst System (Example) | Potential Product Class |

|---|---|---|---|

| Aryl C-Cl | Suzuki Coupling | Pd(PPh₃)₄ / Base | Biaryl compounds |

| Aryl C-Cl | Heck Coupling | Pd/C or Pd(OAc)₂ | Stilbene derivatives |

| Alkyl C-Br | C-N Coupling | CuI / Ligand | Substituted anilines/amines |

| Alkyl C-Br | C-S Coupling | Pd(OAc)₂ / Ligand | Aryl thioethers nih.gov |

| Propyl C-H | C-H Activation/Functionalization | Rh(III) or Pd(II) complexes | Cyclized or further substituted alkyl chains nih.govpkusz.edu.cn |

Integration into Advanced Functional Materials Synthesis (as a chemical intermediate)

As a versatile chemical intermediate, this compound can serve as a key building block for the synthesis of advanced functional materials. nbinno.com Its distinct reactive sites allow it to be incorporated into larger molecular or polymeric structures, imparting specific properties.

Polymer and Dendrimer Synthesis: The bromopropyl group is an ideal handle for grafting the molecule onto polymer backbones via nucleophilic substitution reactions. This could be used to introduce dichlorobenzene units into polymers to enhance properties such as thermal stability or flame retardancy. Furthermore, this compound could be a core or branching unit in the synthesis of dendrimers, where precise molecular architecture is key to function. The use of robust reactions like copper-catalyzed "click chemistry" could link this building block to other components to create complex, well-defined materials. researchgate.net

Organic Electronics: The dichlorobenzene core is an electron-accepting unit. By using catalytic cross-coupling reactions (as described in 6.2) to attach electron-donating groups, researchers could synthesize donor-acceptor molecules. Such molecules are fundamental to the field of organic electronics and could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The propyl chain could be used to tune solubility or control solid-state packing.

Table 6.3: Potential Applications in Functional Materials

| Material Class | Role of this compound | Key Functional Groups Utilized | Potential Properties/Applications |

|---|---|---|---|

| Modified Polymers | Grafting side-chain or monomer | Alkyl Bromide (C-Br) | Improved flame retardancy, thermal stability, modified refractive index. |

| Dendrimers | Core or branching unit | Alkyl Bromide and Aryl Chlorides | Catalysis, drug delivery, molecular electronics. |

| Organic Semiconductors | Electron-acceptor building block | Aryl Chlorides (for cross-coupling) | Components for OLEDs, OPVs, and organic field-effect transistors (OFETs). |

| Liquid Crystals | Mesogenic core unit | Entire molecule after functionalization | Display technologies, optical switching. |

Interdisciplinary Collaborations in Fundamental Organic and Organometallic Chemistry

Realizing the full potential of this compound will necessitate collaborations across different chemical disciplines.

Synthetic and Organometallic Chemistry: The development of novel catalytic systems for selective C-Cl or C-H activation requires a synergistic effort between synthetic chemists who identify target transformations and organometallic chemists who design and synthesize the catalysts. springerprofessional.de Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope. fishersci.com

Computational and Physical Organic Chemistry: Theoretical chemists can play a vital role in predicting reactivity and guiding experimental design. Density Functional Theory (DFT) calculations can help elucidate reaction mechanisms, predict regioselectivity in C-H activation, and model the electronic properties of new materials derived from the compound. springerprofessional.de

Materials Science and Engineering: The translation of newly synthesized molecules into functional materials requires collaboration with materials scientists. This partnership is essential for characterizing the bulk properties of new polymers or crystalline materials, fabricating devices like OLEDs or sensors, and evaluating their performance.

This interdisciplinary approach will be crucial for transforming this compound from a simple chemical intermediate into a valuable component in next-generation technologies and synthetic methodologies.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromopropyl)-1,3-dichlorobenzene?

A common approach involves nucleophilic substitution reactions. For example, the bromopropyl group can be introduced via alkylation of 1,3-dichlorobenzene using 1,3-dibromopropane under controlled conditions. Industrial methods may employ continuous flow reactors to enhance reaction efficiency and purity . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or distillation.

Q. What analytical techniques are suitable for characterizing this compound?

Gas chromatography-mass spectrometry (GC/MS, EPA Method 8260B) is effective for quantifying volatile aromatic compounds, including dichlorobenzenes, with detection limits <1 µg/L . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as the bromopropyl chain (δ ~3.4–3.6 ppm for CH₂Br) and dichlorobenzene ring protons (δ ~7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₈BrCl₂: calculated 275.89 g/mol) .

Q. What safety precautions are critical during handling?

Avoid contact with oxidizing agents (e.g., peroxides) and strong bases/acids to prevent exothermic decomposition . Use PPE (gloves, goggles, lab coat) and work in a fume hood. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as halogenated waste under EPA guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized in substitution reactions involving the bromopropyl group?

Yields depend on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in SN2 mechanisms. For example, substituting bromide with amines (e.g., NH₃ in ethanol at 60°C) achieves ~75% yield, while thiols require milder conditions (e.g., NaSH in THF, 0°C) to avoid side reactions . Catalyst screening (e.g., phase-transfer catalysts) and microwave-assisted synthesis can further improve efficiency .

Q. How should researchers resolve discrepancies in spectral data for derivatives?

Contradictions in NMR or GC retention times may arise from isomerization or residual solvents. For example, GC column choice (e.g., DB-5 vs. DB-624) affects retention of halogenated aromatics . Cross-validate with alternative methods: IR spectroscopy can distinguish C-Br (~500 cm⁻¹) from C-Cl (~600 cm⁻¹) stretches, while X-ray crystallography confirms stereochemistry in crystalline derivatives .

Q. What mechanistic insights guide the design of bioactive derivatives?

The bromopropyl group acts as a leaving group in alkylation reactions, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols in enzymes). Computational docking studies (e.g., AutoDock Vina) predict interactions with targets like cytochrome P450, where steric effects from the dichlorobenzene ring influence binding affinity . Structure-activity relationship (SAR) studies suggest fluorinated analogs (e.g., replacing Cl with CF₃) enhance metabolic stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.